molecular formula C21H25NO4 B11316125 N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11316125
M. Wt: 355.4 g/mol
InChI Key: RCJHERRSMOUAAA-UHFFFAOYSA-N
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Description

This compound features a furo[3,2-g]chromen core substituted with methyl groups at positions 3, 5, and 9, a ketone at position 7, and a propanamide side chain at position 6 with an isobutyl group. Its molecular formula is C₂₃H₂₇NO₄ (monoisotopic mass: 381.19 g/mol).

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H25NO4/c1-11(2)9-22-18(23)7-6-15-13(4)17-8-16-12(3)10-25-19(16)14(5)20(17)26-21(15)24/h8,10-11H,6-7,9H2,1-5H3,(H,22,23)

InChI Key

RCJHERRSMOUAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the furochromene core, followed by the introduction of the isobutyl and propanamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Preparation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors. This step may involve the use of strong acids or bases as catalysts.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction, where an isobutyl halide reacts with the furochromene core in the presence of a base.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

ZINC02123811
  • Structure : Shares the 2,5,9-trimethyl-7-oxo-furo[3,2-g]chromen core but replaces the isobutyl propanamide with a piperidine-4-carboxamide group.
  • Properties: Molecular weight = 487.6 g/mol.
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
  • Structure : Contains an additional methyl group at position 2 and a benzyl substituent instead of isobutyl.
  • Properties : Molecular weight = 501.6 g/mol. The benzyl group increases aromaticity, which may enhance π-π stacking interactions in biological targets but reduce metabolic stability .

Side Chain Variations

Sulfonohydrazide Derivatives (I-10 to I-15)
  • Examples: I-10: 4-Iodobenzenesulfonohydrazide side chain; melting point = 276–277°C; yield = 73%. I-15: Methanesulfonohydrazide; melting point = 266–267°C; yield = 78% .
(4Z,5Z)-2-(2-(3-(tert-butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)-4-ethylidenehept-5-enoic acid
  • Structure: Features a tert-butyl group and an ethylideneheptenoic acid chain.
  • Activity : Anti-NF-κB activity with IC₅₀ = 1.2 μM; blocks DNA binding in electrophoretic mobility shift assays (EMSA) .
  • Key Difference : The carboxylic acid group enhances ionization at physiological pH, altering bioavailability compared to the neutral propanamide.

Biological Activity

N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula for this compound is C20H23NO4C_{20}H_{23}NO_4, with a molecular weight of 341.4 g/mol. The structure features a furochromone moiety that contributes to its unique biological properties.

Structural Features

FeatureDescription
Furochromone BackboneCentral to its biological activity
Isobutyl GroupEnhances lipophilicity and cellular uptake
Oxo GroupPotentially increases reactivity and bioactivity

Antioxidant Activity

Research indicates that compounds with furochromone structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. In vitro studies have shown that this compound effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes.

Antimicrobial Activity

The antimicrobial effects of this compound have been explored against various pathogens. Studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested: Staphylococcus aureus, Escherichia coli
  • Results: Minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating higher potency.

Anticancer Properties

This compound has shown promise in cancer research. Its ability to induce apoptosis in various cancer cell lines has been documented.

Research Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism of Action: Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
  • Efficacy: IC50 values indicate significant cytotoxicity at low concentrations.

Interaction Studies

Binding affinity studies reveal that this compound interacts with various biological targets:

Target ProteinBinding Affinity (Kd)Biological Implication
Ribonucleotide reductase0.5 µMPotential anticancer target
Cyclooxygenase (COX)1.2 µMAnti-inflammatory properties

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